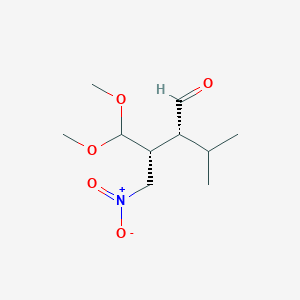
(2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal is a complex organic compound characterized by its unique structural features It contains a nitromethyl group, two methoxy groups, and an isopropyl group attached to a butanal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal typically involves multi-step organic reactions. One common approach is the nitration of a suitable precursor, followed by the introduction of methoxy groups and the formation of the butanal structure. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high purity and efficiency. The choice of raw materials and reaction conditions is critical to the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amine or other functional groups.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
(2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal exerts its effects involves interactions with molecular targets and pathways. The nitromethyl group can participate in redox reactions, while the methoxy groups influence the compound’s reactivity and stability. The isopropyl group provides steric hindrance, affecting the compound’s binding to enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R)-4,4-Dimethoxy-3-(hydroxymethyl)-2-(propan-2-yl)butanal
- (2R,3R)-4,4-Dimethoxy-3-(aminomethyl)-2-(propan-2-yl)butanal
- (2R,3R)-4,4-Dimethoxy-3-(methyl)-2-(propan-2-yl)butanal
Uniqueness
(2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal is unique due to the presence of the nitromethyl group, which imparts distinct reactivity and potential biological activity. Its stereochemistry also plays a crucial role in its interactions and applications, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
921935-26-4 |
|---|---|
Formule moléculaire |
C10H19NO5 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
(2R,3R)-4,4-dimethoxy-3-(nitromethyl)-2-propan-2-ylbutanal |
InChI |
InChI=1S/C10H19NO5/c1-7(2)9(6-12)8(5-11(13)14)10(15-3)16-4/h6-10H,5H2,1-4H3/t8-,9+/m0/s1 |
Clé InChI |
LMHBHRHNWGVLCL-DTWKUNHWSA-N |
SMILES isomérique |
CC(C)[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC |
SMILES canonique |
CC(C)C(C=O)C(C[N+](=O)[O-])C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


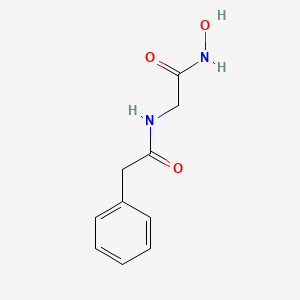
![[Hydroxy(phenyl)methyl]propanedinitrile](/img/structure/B14179650.png)
![4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14179660.png)
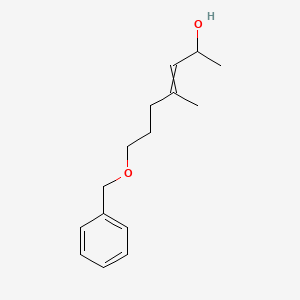

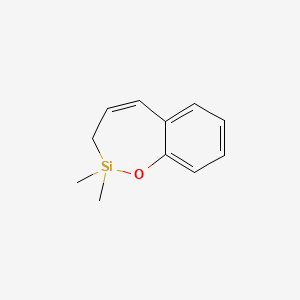
![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)
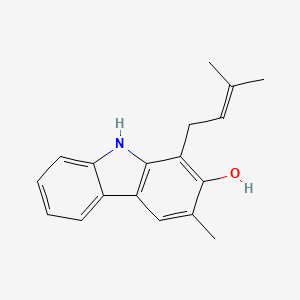

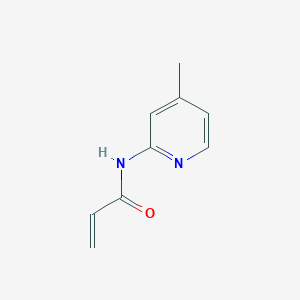
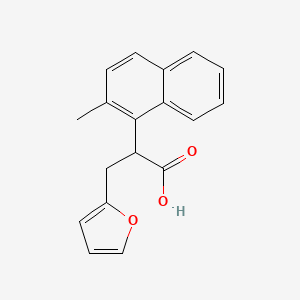
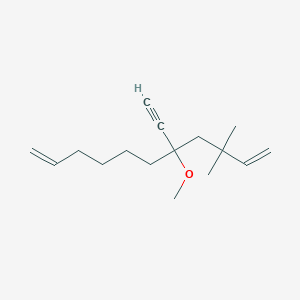
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
